molecular formula C27H19BrN2O3 B15074625 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione CAS No. 853318-88-4

8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione

Cat. No.: B15074625
CAS No.: 853318-88-4
M. Wt: 499.4 g/mol
InChI Key: DKCIDPGDSNGZMM-UHFFFAOYSA-N
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Description

8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione is a complex organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione typically involves multi-step organic reactions. The starting materials often include bromobenzoyl chloride, phenylhydrazine, and cyclopentadiene derivatives. The reaction conditions may involve:

    Step 1: Formation of an intermediate by reacting bromobenzoyl chloride with phenylhydrazine under acidic conditions.

    Step 2: Cyclization of the intermediate with cyclopentadiene in the presence of a catalyst such as palladium or copper.

    Step 3: Purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA to induce specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-Chlorobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione
  • 8-(4-Methylbenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione

Uniqueness

The uniqueness of 8-(4-Bromobenzoyl)-10-phenyl-11A,11B-dihydro-8H-cyclopenta(3,4)pyrrolo(2,1-A)phthalazine-9,11(8AH,10H)-dione lies in its specific bromobenzoyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

853318-88-4

Molecular Formula

C27H19BrN2O3

Molecular Weight

499.4 g/mol

IUPAC Name

11-(4-bromobenzoyl)-14-phenyl-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione

InChI

InChI=1S/C27H19BrN2O3/c28-18-12-10-16(11-13-18)25(31)24-22-21(23-19-9-5-4-8-17(19)14-29-30(23)24)26(32)20(27(22)33)15-6-2-1-3-7-15/h1-14,20-24H

InChI Key

DKCIDPGDSNGZMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3C(C2=O)C(N4C3C5=CC=CC=C5C=N4)C(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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